5H-Benzo[b]phosphindole
Overview
Description
5H-Benzo[b]phosphindole is an organic phosphorus compound . It has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials .
Synthesis Analysis
The first dibenzophospholes, a class of compounds that includes 5H-Benzo[b]phosphindole, were described in the 1950s . The synthesis methods of these compounds have been reviewed extensively, covering a period of 15 years (2001–2016) .Molecular Structure Analysis
The molecular formula of 5H-Benzo[b]phosphindole is C12H9P . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
While specific chemical reactions involving 5H-Benzo[b]phosphindole are not detailed in the search results, phosphorus-based π-conjugated compounds like 5H-Benzo[b]phosphindole can be chemically modified .Physical And Chemical Properties Analysis
5H-Benzo[b]phosphindole is a white solid . Its molecular weight is 184.174 Da . More specific physical and chemical properties would require experimental determination .Scientific Research Applications
Conversion to Organophosphorus Compounds
5H-Benzo[b]phosphindole is transformed into reactive organophosphorus intermediates like sodium 5H-benzo[b]phosphindol-5-olate. This process facilitates the creation of functional organophosphorus compounds, which are difficult to prepare but highly useful in industries (Zhang et al., 2020).
Synthesis of Hydroxymethyl Benzo[b]phosphole Oxides
The compound is used in a metal-free radical addition/cyclization process with simple alcohols, leading to the synthesis of hydroxymethyl benzo[b]phosphole oxides and 6H-indeno[2,1-b]phosphindole 5-oxides. This method is significant for its high regioselectivity and broad functional group tolerance, applicable in organic material production (Guo et al., 2020).
Catalytic Applications in Hydroformylation
5H-Benzo[b]phosphindole-based ligands have been used in platinum-catalyzed enantioselective hydroformylation of olefinic substrates. The catalytic activity of these systems is very high, indicating their potential in asymmetric synthesis (Consiglio et al., 1991).
Application in Fluorescent Materials
Derivatives of 5H-Benzo[b]phosphindole like 5-phenyl-5H-benzo[b]phosphindole 5-oxide exhibit properties suitable for fluorescent materials. Their structures and spectral properties can be tuned via chemical modification, making them promising candidates for fluorescence-based applications (Chi et al., 2021).
Synthesis of Benzo[b]carbazole Derivatives
5H-Benzo[b]carbazole derivatives are synthesized using iron catalysis in a cascade sequence, highlighting an atom-economical approach and good yields. This methodology is notable for its tolerance to a variety of functional groups and economic feasibility (Boominathan et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5H-benzo[b]phosphindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJMOBPOHHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478911 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Benzo[b]phosphindole | |
CAS RN |
244-87-1 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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